(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-13-3-4-14(15(22)12-13)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVZHBTUQXIYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is to first synthesize the furan-2-yl moiety and then introduce the piperazine and difluorophenyl groups through a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to produce different derivatives.
Reduction: : Reduction reactions can be used to modify the triazolopyridazine core.
Substitution: : Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines and halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with compounds similar to (2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone:
Antimicrobial Activity : Compounds containing furan and triazole rings have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against bacteria and fungi with promising results in inhibiting growth .
Anticancer Potential : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Neuroprotective Effects : Research indicates that certain piperazine derivatives can enhance neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a furan moiety showed enhanced activity compared to their non-furan counterparts.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that derivatives of this compound induced significant cell death at micromolar concentrations. Mechanistic studies revealed involvement of reactive oxygen species in mediating apoptosis.
Data Table: Biological Activities
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the difluorophenyl group and the triazolopyridazine core suggests that it may bind to certain receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:
Posaconazole: : An antifungal agent with a similar triazolopyridazine core[_{{{CITATION{{{_3{{(3S,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyl ....
Fluconazole: : Another antifungal drug that contains a difluorophenyl group.
These compounds share some structural similarities but differ in their specific substituents and biological activities.
Biological Activity
The compound (2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a complex organic molecule notable for its diverse biological activities. It incorporates multiple functional groups that enhance its pharmacological potential, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent findings.
The molecular formula of the compound is with a molecular weight of approximately 410.385 g/mol. The structure features several key moieties:
- Difluorophenyl group
- Furan ring
- Triazolo-pyridazine structure
- Piperazine linker
These components contribute to its interaction with biological targets and its overall efficacy.
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperazine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles show potent activity against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL for some derivatives . The presence of the furan ring in the compound may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer activity of similar triazole-based compounds has been explored extensively. For instance, compounds with 1,2,4-triazole scaffolds have demonstrated promising results against human-derived cancer cell lines such as breast and colon cancers. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .
Study on Triazole Derivatives
In a comparative study evaluating various triazole derivatives, one compound exhibited a significant reduction in cell viability in cancer cell lines at low concentrations (IC50 values in the nanomolar range). This suggests that the structural features of triazoles are critical for their biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with enzymes involved in cancer proliferation pathways .
Summary of Findings
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for difluorophenyl) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₂₃H₁₈F₂N₆O₂: 473.1432).
- X-Ray Crystallography : Resolve piperazine-furan spatial orientation (monoclinic P2₁/c space group, Cu-Kα radiation) .
Advanced: How to optimize catalytic conditions for coupling the piperazine moiety to the difluorophenyl group?
Q. Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, or Buchwald-Hartwig catalysts in DMF or toluene .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for yield improvement.
- Temperature Gradient : Perform reactions at 80°C, 100°C, and 120°C; monitor via TLC (hexane/ethyl acetate 3:1).
- Yield Comparison Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 72 |
| PdCl₂(PPh₃)₂ | Toluene | 120 | 85 |
Basic: What safety precautions are advised for handling fluorinated arylpiperazine derivatives?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of HF gas under acidic conditions .
- Waste Disposal : Quench fluorinated intermediates with aqueous NaHCO₃ before disposal .
Advanced: How to design a robust structure-activity relationship (SAR) study for analogs of this compound?
Q. Methodological Answer :
- Core Modifications : Synthesize analogs with pyridine, thiophene, or pyrrole replacing furan; assess DPP-IV inhibition .
- Substituent Variation : Introduce electron-withdrawing groups (NO₂, CF₃) at the 4-position of the difluorophenyl ring.
- Pharmacokinetic Profiling : Measure logP (shake-flask method) and plasma protein binding (equilibrium dialysis) .
Basic: How to address low solubility in aqueous buffers during in vitro assays?
Q. Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .
Advanced: What computational methods predict binding affinity to neurological targets like 5-HT receptors?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with 5-HT₂A receptor crystal structure (PDB ID: 6WGT).
- MD Simulations : Run 100 ns simulations in GROMACS to assess piperazine-furan conformational stability .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding values for lead optimization .
Basic: What chromatographic methods are suitable for purity analysis?
Q. Methodological Answer :
- HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min flow, UV detection at 254 nm. Mobile phase: 60% methanol/40% water (0.1% TFA) .
- TLC : Silica gel 60 F₂₅₄, hexane/ethyl acetate (1:1), visualize under UV 254 nm .
Advanced: How to evaluate environmental persistence of this compound under OECD guidelines?
Q. Methodological Answer :
- Hydrolysis Study : Incubate at pH 4, 7, and 9 (50°C, 5 days); analyze degradation via LC-MS .
- Soil Microcosm Test : Mix compound with loamy soil (10% moisture), measure half-life over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
